2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
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Overview
Description
2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trifluoroacetyl group, which imparts distinct reactivity and stability characteristics, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.
Acylation: The amino group is then acylated using trifluoroacetic anhydride to form the trifluoroacetylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetylamino group can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild heating conditions.
Major Products
Oxidation: 2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid.
Reduction: 2-Methyl-5-(trifluoromethylamino)-benzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity due to the presence of the trifluoroacetyl group.
Mechanism of Action
The mechanism by which 2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(trifluoromethylamino)-benzoic acid methyl ester: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
2-Methyl-5-(acetylamino)-benzoic acid methyl ester: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in 2-Methyl-5-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester imparts unique properties such as increased stability, enhanced reactivity, and the ability to form strong interactions with biological targets. These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-5-[(2,2,2-trifluoroacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6-3-4-7(5-8(6)9(16)18-2)15-10(17)11(12,13)14/h3-5H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKTVHKPDBFSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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